

Environmental Fate and Persistence of Dimethirimol: A Technical Guide

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Compound of Interest

Compound Name: *Dimethirimol*

Cat. No.: *B1530832*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the environmental fate and persistence of **Dimethirimol**. While extensive efforts have been made to gather comprehensive data, specific experimental details on degradation pathways and certain quantitative parameters for **Dimethirimol** are not readily available in the public domain. In such instances, information on analogous compounds and established principles of environmental chemistry has been used to provide putative estimations, which are clearly indicated.

Introduction

Dimethirimol is a systemic fungicide belonging to the hydroxypyrimidine chemical class. It has been used to control powdery mildew on various crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and for the development of environmentally benign alternatives. This guide provides a technical overview of the current knowledge regarding the environmental behavior of **Dimethirimol**, focusing on its degradation in soil and water, mobility, and potential for persistence.

Physicochemical Properties

The environmental transport and transformation of **Dimethirimol** are governed by its inherent physicochemical properties.

Property	Value	Reference
Chemical Name	5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone	PubChem
CAS Number	5221-53-4	PubChem
Molecular Formula	C ₁₁ H ₁₉ N ₃ O	PubChem
Molecular Weight	209.29 g/mol	PubChem
Water Solubility	1.2 g/L (at 20°C)	University of Hertfordshire, AERU
Vapor Pressure	1.4 x 10 ⁻⁶ Pa (at 20°C)	University of Hertfordshire, AERU
Log Kow (Octanol-Water Partition Coefficient)	1.8 (estimated)	University of Hertfordshire, AERU

Environmental Fate and Persistence

The persistence of **Dimethirimol** in the environment is determined by a combination of biotic and abiotic degradation processes.

Degradation in Soil

Soil is a primary recipient of **Dimethirimol** through direct application or deposition. Its persistence in this compartment is a key factor in its overall environmental risk profile.

Quantitative Data for Soil Degradation

Parameter	Value	Conditions	Reference
Soil Aerobic Metabolism DT ₅₀	120 days (Typical)	Laboratory, 20°C	University of Hertfordshire, AERU

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

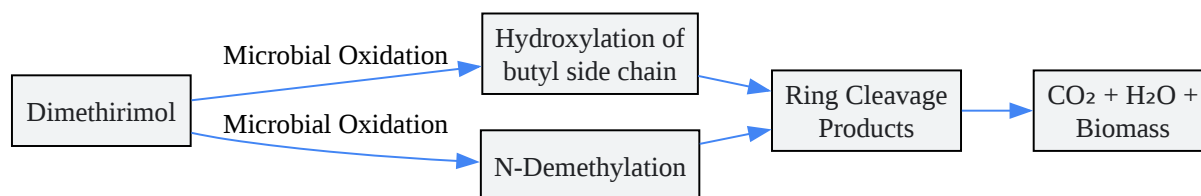
This protocol outlines a typical laboratory study to determine the rate and pathway of aerobic degradation of **Dimethirimol** in soil.

- Test System: Freshly collected agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
- Test Substance: ^{14}C -labeled **Dimethirimol** is used to trace its fate and transformation.
- Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.
- Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.
- Trapping of Volatiles: Evolved $^{14}\text{CO}_2$ is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable sorbent (e.g., polyurethane foam).
- Sampling: Soil samples are collected at regular intervals throughout the incubation period.
- Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its transformation products from the soil matrix.
- Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify **Dimethirimol** and its metabolites. The trapped volatiles are also analyzed for radioactivity.
- Data Analysis: The decline of the parent compound is used to calculate the degradation half-life (DT_{50}) using first-order kinetics. A mass balance is performed to account for the distribution of radioactivity in the soil, evolved CO_2 , and other volatile compounds.

Putative Soil Degradation Pathway of **Dimethirimol**

While specific studies on the soil degradation pathway of **Dimethirimol** are limited, based on the chemistry of pyrimidine fungicides, a putative pathway can be proposed. The primary

routes of degradation are likely to involve microbial metabolism.



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Putative soil degradation pathway of **Dimethirimol**.

Fate in Water

Dimethirimol can enter aquatic environments through spray drift, runoff, or leaching. Its fate in water is primarily determined by hydrolysis and photolysis.

Quantitative Data for Aquatic Degradation

Specific experimental data for the hydrolysis and photolysis of **Dimethirimol** are not readily available in the public literature.

Experimental Protocol: Hydrolysis as a Function of pH (Following OECD Guideline 111)

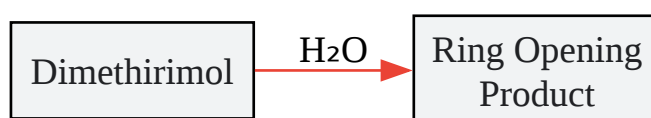
This protocol describes a laboratory study to determine the rate of abiotic hydrolysis of **Dimethirimol**.

- Test System: Sterile aqueous buffer solutions at different environmentally relevant pH values (e.g., 4, 7, and 9).
- Test Substance: A solution of **Dimethirimol** in the respective buffer.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
- Sampling: Aliquots are taken at various time intervals.

- Analysis: The concentration of **Dimethirimol** and any potential hydrolysis products are determined using a suitable analytical method like HPLC.
- Data Analysis: The rate of hydrolysis and the half-life (DT_{50}) are calculated for each pH.

Putative Hydrolysis Pathway of **Dimethirimol**

The pyrimidine ring in **Dimethirimol** can be susceptible to hydrolysis, particularly at the C-N bonds.



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Putative hydrolysis pathway of **Dimethirimol**.

Experimental Protocol: Phototransformation in Water (Following OECD Guideline 316)

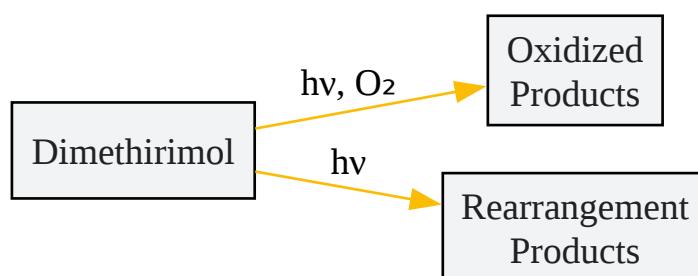
This protocol outlines a study to assess the direct photolysis of **Dimethirimol** in water.

- Test System: Sterile, buffered aqueous solution of **Dimethirimol**.
- Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
- Irradiation: The test solution is irradiated at a constant temperature. Dark control samples are maintained under the same conditions but shielded from light to account for any non-photolytic degradation.
- Sampling: Samples are taken from both irradiated and dark control solutions at various time points.
- Analysis: The concentration of **Dimethirimol** and any phototransformation products are measured.

- **Data Analysis:** The rate of photolysis and the quantum yield are calculated. The half-life (DT_{50}) under specific environmental conditions can then be estimated.

Putative Photolysis Pathway of **Dimethirimol**

Photodegradation of **Dimethirimol** may involve reactions such as photo-oxidation and rearrangements of the pyrimidine ring.



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Putative photolysis pathway of **Dimethirimol**.

Mobility

The mobility of **Dimethirimol** in soil, which influences its potential to leach into groundwater, is primarily determined by its sorption to soil particles. The organic carbon-water partitioning coefficient (K_{oc}) is a key parameter for assessing this.

Quantitative Data for Soil Sorption

Specific experimental K_{oc} values for **Dimethirimol** are not readily available in the public literature. Based on its water solubility and Log K_{ow} , a low to moderate sorption potential is expected.

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Following OECD Guideline 106)

- **Test System:** Several different soil types with varying organic carbon content and pH.
- **Test Substance:** A solution of ^{14}C -labeled **Dimethirimol** in a 0.01 M $CaCl_2$ solution.

- Adsorption Phase: Soil samples are equilibrated with the **Dimethirimol** solution for a defined period (e.g., 24 hours) with agitation.
- Separation: The soil and aqueous phases are separated by centrifugation.
- Analysis: The concentration of **Dimethirimol** in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Desorption Phase: The soil from the adsorption phase is re-suspended in a fresh CaCl_2 solution and equilibrated again to determine the extent of desorption.
- Data Analysis: The adsorption coefficient (K_d) is calculated for each soil. The K_{oc} is then determined by normalizing K_d to the organic carbon content of the soil.

Conclusion

Dimethirimol exhibits moderate persistence in the soil environment, with a typical aerobic soil metabolism half-life of 120 days. Its high water solubility and estimated low to moderate soil sorption suggest a potential for leaching. Specific data on its degradation pathways and the identity of its metabolites in soil and water are limited in publicly accessible literature. The provided putative pathways are based on the known reactivity of similar chemical structures. Further experimental studies following standardized protocols, such as those outlined by the OECD, are necessary to fully characterize the environmental fate and persistence of **Dimethirimol** and to conduct a comprehensive environmental risk assessment. This information is critical for the development of safer and more sustainable crop protection strategies.

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